molecular formula C10H19NO B12286189 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol

3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol

Cat. No.: B12286189
M. Wt: 169.26 g/mol
InChI Key: QGMGJSYEDGPHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is unique due to its specific combination of a bicyclic structure and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The molecular formula of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is C10_{10}H19_{19}NO, with a molecular weight of approximately 169.26 g/mol. Its structure can be represented using SMILES notation as CC(CO)NC1CC2CCC1C2, indicating the bicyclic framework fused to a propan-1-ol moiety via an amino group .

Biological Activity Overview

While direct studies on the biological activity of this specific compound are scarce, similar bicyclic compounds have been investigated for various pharmacological effects. Notably, derivatives of bicyclo[2.2.1]heptane are known to exhibit:

  • Analgesic Properties : Some compounds in this class have shown effectiveness in pain relief.
  • Anti-inflammatory Effects : There is potential for these compounds to modulate inflammatory responses.
  • Neuroprotective Activity : Certain bicyclic structures have been linked to protective effects on neural tissues.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-one70196791Contains a ketone instead of an alcohol group
Bicyclo[2.2.1]heptan-2-ol1632684A simple alcohol derivative without amino group
3-Amino-bicyclo[2.2.1]heptaneNot specifiedExhibits potential neuroprotective properties

The precise mechanisms through which this compound exerts its effects remain largely unexplored. However, it is hypothesized that the amino and hydroxyl groups may interact with various biological targets, potentially influencing receptor activity or enzyme function.

Case Studies and Research Findings

A review of related literature indicates that while specific studies on this compound are lacking, research on structurally similar compounds provides insights into potential biological activities:

  • Antagonistic Effects : Research on bicyclo[2.2.1]heptane derivatives has demonstrated antagonistic properties against specific receptors, such as thromboxane A2_2 receptors, which play a role in platelet aggregation and vascular function .
  • Neuroprotective Studies : Investigations into related bicyclic compounds suggest their ability to protect against neurodegeneration, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
  • Inflammation Modulation : Some analogs have been documented to reduce inflammatory cytokine production, indicating a pathway for anti-inflammatory activity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol

InChI

InChI=1S/C10H19NO/c12-5-1-4-11-10-7-8-2-3-9(10)6-8/h8-12H,1-7H2

InChI Key

QGMGJSYEDGPHKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.